molecular formula C24H17NO5 B11138370 (2Z)-6-[(4-ethenylbenzyl)oxy]-2-(4-nitrobenzylidene)-1-benzofuran-3(2H)-one

(2Z)-6-[(4-ethenylbenzyl)oxy]-2-(4-nitrobenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B11138370
M. Wt: 399.4 g/mol
InChI Key: RLRSPNZZKZSOFX-QRVIBDJDSA-N
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Description

(2Z)-6-[(4-ETHENYLPHENYL)METHOXY]-2-[(4-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE is a complex organic compound characterized by its unique structure, which includes a benzofuran core, an ethenylphenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-[(4-ETHENYLPHENYL)METHOXY]-2-[(4-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Ethenylphenyl Group: This step often involves a Heck reaction, where an ethenyl group is introduced to the phenyl ring.

    Attachment of the Nitrophenyl Group: This can be done through nitration reactions, where a nitro group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-[(4-ETHENYLPHENYL)METHOXY]-2-[(4-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of oxides.

Scientific Research Applications

(2Z)-6-[(4-ETHENYLPHENYL)METHOXY]-2-[(4-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-6-[(4-ETHENYLPHENYL)METHOXY]-2-[(4-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Affecting Gene Expression: Altering the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-6-[(4-ETHENYLPHENYL)METHOXY]-2-[(4-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H17NO5

Molecular Weight

399.4 g/mol

IUPAC Name

(2Z)-6-[(4-ethenylphenyl)methoxy]-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C24H17NO5/c1-2-16-3-5-18(6-4-16)15-29-20-11-12-21-22(14-20)30-23(24(21)26)13-17-7-9-19(10-8-17)25(27)28/h2-14H,1,15H2/b23-13-

InChI Key

RLRSPNZZKZSOFX-QRVIBDJDSA-N

Isomeric SMILES

C=CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/O3

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])O3

Origin of Product

United States

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